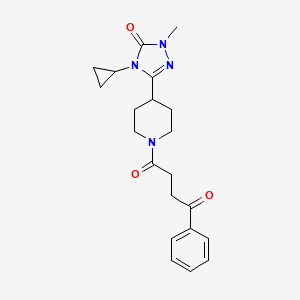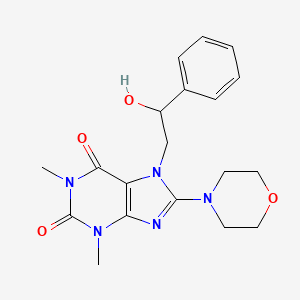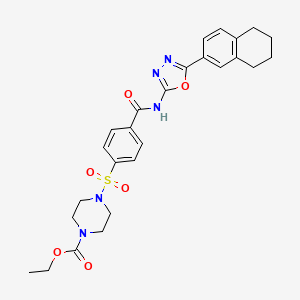
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine, also known as BDP, is a novel compound with potential applications in scientific research. It is a small molecule that has been synthesized by chemists for use in laboratory experiments. BDP has shown promising results in various studies, and researchers are exploring its potential in different fields.
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Antifungal Agents : Compounds with piperidine and 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, novel 1,3,4-thiadiazole amide derivatives containing piperidine exhibited certain antiviral activity against tobacco mosaic virus and inhibitory effects on Xanthomonas campestris pv. oryzae (Xia, 2015).
Anticancer Agents : New series of 5-aryl-1,3,4-thiadiazole-based compounds featuring substituted piperazines and benzyl piperidine heterocycles were synthesized and showed high selective cytotoxicity towards cancerous cells over normal mammalian cells. These compounds induced cell cycle arrest and apoptotic cell death in cancer cells, highlighting their potential as anticancer agents (El-Masry et al., 2022).
Chemical Synthesis and Characterization : Piperidine derivatives have been synthesized and characterized, with some focusing on enhancing the properties of materials or exploring novel reactions for creating complex molecules. For example, piperdardine, a piperidine alkaloid, was isolated from Piper tuberculatum, demonstrating the diversity of chemical structures that can be derived from piperidine (Araújo-Júnior et al., 1997).
Anti-Fatigue Effects : Benzamide derivatives, including ones related to the 1,3-benzodioxole moiety, have been synthesized and shown to exhibit anti-fatigue effects in animal models. These findings indicate the potential for these compounds to be used in studies related to improving physical performance or combating fatigue (Wu et al., 2014).
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c19-15(10-1-2-12-13(7-10)21-9-20-12)18-5-3-11(4-6-18)22-14-8-16-23-17-14/h1-2,7-8,11H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODHYNGKAKGFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NSN=C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(2-Chlorophenoxy)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2557202.png)
![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2557203.png)


![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate](/img/structure/B2557213.png)
![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-thienylc arboxamide](/img/structure/B2557216.png)





![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2557222.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2557224.png)